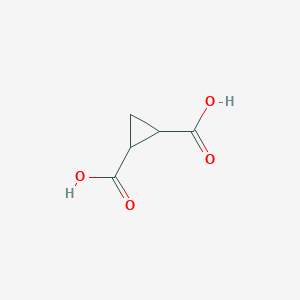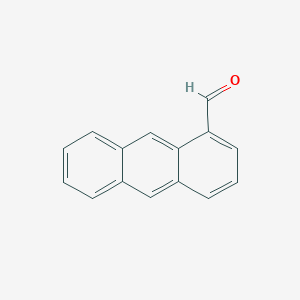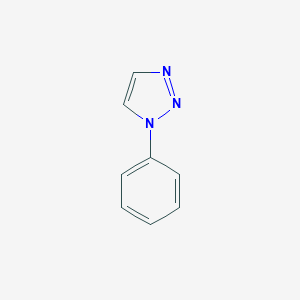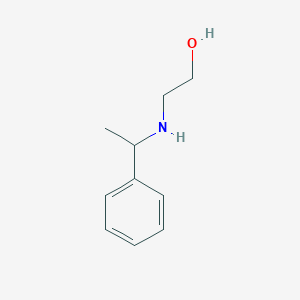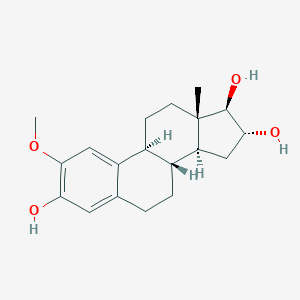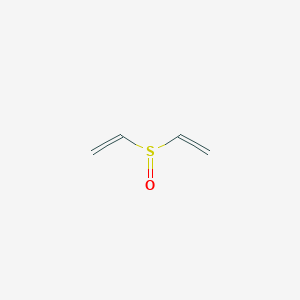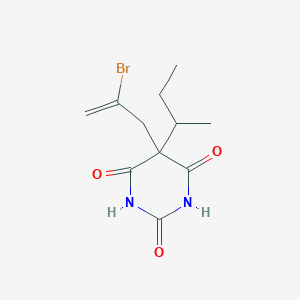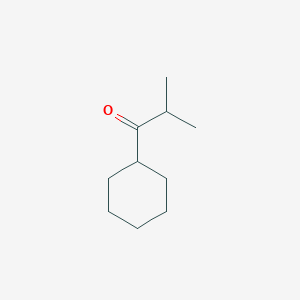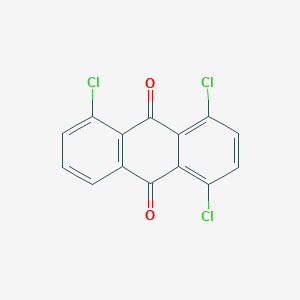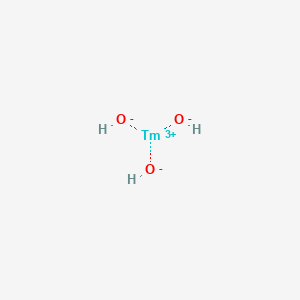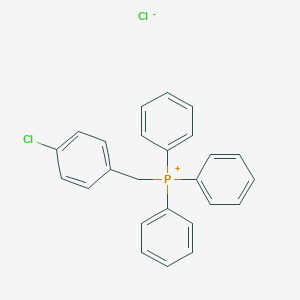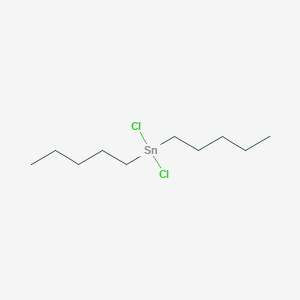
Manganese(II) selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) selenide is an inorganic compound with the chemical formula MnSe. It is known for its gray crystalline appearance and is insoluble in water. This compound exists in three different polymorphs: the stable α-phase (NaCl type), the metastable γ-phase (wurtzite type), and the unstable β-phase (zincblende type) .
Mechanism of Action
Target of Action
MnSe has been identified as a highly active bifunctional electrocatalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) . These reactions are crucial in sustainable energy conversion, making MnSe a cost-effective catalyst in this field .
Mode of Action
MnSe interacts with its targets (ORR and OER) in an alkaline medium . The catalytic activity of MnSe can be enhanced by using multiwalled carbon nanotubes (MWCNTs), which increase the charge transfer and electronic conductivity of the catalyst composite .
Biochemical Pathways
MnSe’s action on the ORR and OER pathways leads to efficient energy conversion . The compound’s interaction with these pathways results in a low overpotential and quick transport of reactant species at the electrode interface .
Pharmacokinetics
MnSe is insoluble in water , which may affect its absorption and distribution.
Result of Action
The action of MnSe leads to efficient electrocatalytic activity for both ORR and OER . Notably, MnSe exhibits a high degree of methanol tolerance, showing no degradation of catalyst performance in the presence of methanol . This makes MnSe outperform other state-of-the-art catalysts like Pt .
Action Environment
The action, efficacy, and stability of MnSe are influenced by the environmental conditions. For instance, MnSe shows efficient OER and ORR activity in an alkaline medium . Furthermore, the catalyst composite exhibits exceptional functional and compositional stability after a prolonged period of continuous operation in an alkaline medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) selenide can be synthesized by the reaction of selenium powder and manganese(II) acetate in an alkaline solution with a reducing agent such as hydrazine at 180°C . Another method involves dissolving 0.2 M sodium selenite and 0.1 M manganese chloride tetrahydrate in deionized water .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions. The process includes mixing manganese and selenium powders, followed by heating in a controlled atmosphere to achieve the desired phase and purity.
Chemical Reactions Analysis
Types of Reactions: Manganese(II) selenide undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrazine are commonly used in the synthesis process.
Substitution: Reactions with halogens or other chalcogens can lead to substitution products.
Major Products: The major products formed from these reactions include manganese oxides, manganese halides, and other manganese chalcogenides.
Scientific Research Applications
Manganese(II) selenide has several scientific research applications:
Biology: this compound nanoparticles are studied for their potential use in biomedical applications, including drug delivery and imaging.
Medicine: Research is ongoing to explore its potential in cancer therapy and other medical treatments.
Comparison with Similar Compounds
- Manganese(II) oxide (MnO)
- Manganese(II) sulfide (MnS)
- Manganese(II) telluride (MnTe)
Comparison: Manganese(II) selenide is unique due to its polymorphic nature and its ability to act as a bifunctional electrocatalyst. Unlike manganese(II) oxide and manganese(II) sulfide, this compound exhibits efficient oxygen reduction and oxygen evolution activities, making it highly attractive for applications in fuel cells and other energy conversion technologies .
Properties
IUPAC Name |
manganese(2+);selenium(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Se/q+2;-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKXUYHMLVFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[Se-2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313-22-0 |
Source


|
| Record name | Manganese selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MANGANESE SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E626WPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
